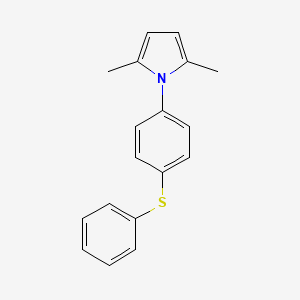

4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide

Description

Significance of Heterocyclic Compounds in Modern Chemistry

The utility of heterocyclic compounds is vast, spanning numerous scientific disciplines. Their prevalence in biologically active molecules has made them a focal point in medicinal chemistry. spectrabase.comsigmaaldrich.com Furthermore, their unique electronic and physical properties are harnessed in materials science for applications such as organic conductors and dyes. wikipedia.org

Nitrogen-containing heterocycles are a particularly prominent class of compounds in drug discovery, with a significant percentage of FDA-approved drugs featuring these motifs. sigmaaldrich.comwikipedia.org The pyrrole (B145914) ring, a five-membered aromatic heterocycle, is a key structural component in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. sigmaaldrich.comwikipedia.org The versatility of the pyrrole scaffold allows for extensive functionalization, enabling the fine-tuning of its biological and physical properties. sigmaaldrich.comwikipedia.org

The pyrrole nucleus is a fundamental building block in numerous biologically significant molecules. wikipedia.org Its derivatives are known to possess a wide range of pharmacological activities. sigmaaldrich.comwikipedia.org

Anticancer Activity: Many pyrrole-containing compounds have been investigated for their potential as anticancer agents. sigmaaldrich.com

Antimicrobial and Antiviral Activity: The pyrrole scaffold is present in various compounds showing potent antimicrobial and antiviral effects. wikipedia.orgsigmaaldrich.com

Anti-inflammatory Properties: Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate the pyrrole moiety.

The Paal-Knorr pyrrole synthesis is a classic and widely used method for the preparation of pyrroles. wikipedia.orgalfa-chemistry.comrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgalfa-chemistry.com More modern approaches, such as the Buchwald-Hartwig amination, provide alternative routes to N-aryl pyrroles. organic-chemistry.orgwikipedia.orgnumberanalytics.comlibretexts.org

Sulfur-containing heterocycles and organic sulfides also play a crucial role in various fields. relicchemicals.inacs.org Aryl sulfides, in particular, are found in a number of biologically active compounds and are important intermediates in organic synthesis. acs.orgnih.gov The introduction of a sulfur atom into an organic molecule can significantly influence its physical and biological properties. beilstein-journals.org

The synthesis of aryl sulfides can be achieved through various methods, including the coupling of thiols with aryl halides, often catalyzed by transition metals. nih.gov The thiol-ene reaction represents another efficient method for the formation of thioethers. vander-lingen.nlwikipedia.orgnih.govacs.org

Overview of Aryl Pyrrole Sulfide (B99878) Architectures

Aryl pyrrole sulfides are a class of compounds that feature both a pyrrole ring and an aryl sulfide moiety. This combination of functional groups offers the potential for unique chemical and biological properties, arising from the interplay between the electron-rich pyrrole ring and the sulfur-linked aromatic system. The general structure allows for a wide range of derivatives through substitution on both the pyrrole and the aryl ring.

Research Landscape for 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide within Pyrrole and Sulfide Chemistry

The specific compound, This compound , with the CAS number 74380-20-4, is commercially available as a research chemical. sigmaaldrich.comalfa-chemistry.commanavchem.comchemicalbook.com This indicates its use in early-stage discovery research. However, a comprehensive review of the scientific literature reveals a notable lack of published studies specifically detailing the synthesis, properties, and applications of this exact molecule. Its structural similarity to other biologically active pyrrole derivatives, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide (B126) which has been investigated as an anti-tuberculosis agent, suggests potential avenues for future research into the biological profile of this compound.

Given the limited specific data, the following sections will draw upon the general understanding of related compounds to provide a scientifically informed perspective on this compound.

Physicochemical Properties (with comparative data)

Due to the absence of specific experimental data for this compound, the table below includes data for structurally related compounds to provide an estimation of its properties.

| Property | 1-Phenyl-2,5-dimethylpyrrole | Thiophenol | This compound (Estimated) |

| Molecular Formula | C₁₂H₁₃N nih.govchemimpex.comnist.govnist.govscbt.comchemicalbook.com | C₆H₆S wikipedia.orgsigmaaldrich.commanavchem.com | C₁₈H₁₇NS sigmaaldrich.com |

| Molecular Weight | 171.24 g/mol nih.govchemimpex.comnist.govnist.govscbt.comchemicalbook.com | 110.18 g/mol sigmaaldrich.com | 279.40 g/mol |

| Melting Point | 51-52 °C chemsynthesis.com | -15 °C wikipedia.orgsigmaaldrich.commanavchem.com | Likely a solid at room temperature |

| Boiling Point | 155-160 °C at 15 mmHg chemsynthesis.com | 168-169 °C wikipedia.orgmanavchem.com | Expected to be higher than the individual components |

| Solubility | Insoluble in water | Insoluble in water sigmaaldrich.commanavchem.com | Expected to be insoluble in water |

Spectroscopic Data (with comparative data)

Similarly, representative spectroscopic data for related compounds are presented to infer the expected spectral characteristics of this compound.

| Spectrum | 1-Phenyl-2,5-dimethylpyrrole | Thiophenol |

| ¹H NMR | Signals for methyl, pyrrole, and phenyl protons would be observed. | Aromatic protons typically appear in the range of 7.0-7.5 ppm, with the thiol proton appearing as a broad singlet. spectrabase.comchemicalbook.comspectrabase.comresearchgate.net |

| ¹³C NMR | Resonances for all unique carbon atoms in the methyl, pyrrole, and phenyl groups would be present. | Aromatic carbons would show signals in the aromatic region of the spectrum. |

| Mass Spec | The molecular ion peak would be at m/z = 171. nih.govnist.gov | The molecular ion peak would be at m/z = 110. |

Structure

3D Structure

Properties

CAS No. |

74380-20-4 |

|---|---|

Molecular Formula |

C18H17NS |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

2,5-dimethyl-1-(4-phenylsulfanylphenyl)pyrrole |

InChI |

InChI=1S/C18H17NS/c1-14-8-9-15(2)19(14)16-10-12-18(13-11-16)20-17-6-4-3-5-7-17/h3-13H,1-2H3 |

InChI Key |

AFROKHZQFBSHRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)SC3=CC=CC=C3)C |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Elucidation of 4 2,5 Dimethyl 1 Pyrrolyl Phenyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide (B99878), both ¹H and ¹³C NMR, along with advanced 2D NMR techniques, have been employed to assign the resonances of the pyrrole (B145914) and phenyl moieties.

Proton (¹H) NMR Analysis of Pyrrole and Phenyl Moieties

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In the case of the related compound 2,5-dimethyl-1-phenylpyrrole, the proton signals for the methyl groups on the pyrrole ring are observed as a singlet, indicating their chemical equivalence. The protons on the pyrrole ring itself typically appear as a singlet as well, due to the symmetry of the 2,5-disubstituted pyrrole. The protons of the phenyl group exhibit complex splitting patterns in the aromatic region of the spectrum, characteristic of a substituted benzene (B151609) ring.

Carbon (¹³C) NMR Characterization

The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. For a similar compound, 2,5-dimethyl pyrazine (B50134), the carbon atoms of the methyl groups and the pyrazine ring show distinct signals. chemicalbook.com In 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide, distinct resonances are expected for the methyl carbons, the pyrrole ring carbons (C2/C5 and C3/C4), and the carbons of the phenyl sulfide group. The chemical shifts of the phenyl carbons are influenced by the electron-donating or withdrawing nature of the sulfide and pyrrole substituents.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Advanced 2D NMR techniques are instrumental in unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.eduyoutube.comwalisongo.ac.id This technique would be particularly useful in assigning the protons of the phenyl ring by identifying which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.comresearchgate.netgithub.io This allows for the direct assignment of a proton resonance to its attached carbon atom, simplifying the interpretation of both ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.comwalisongo.ac.idresearchgate.net This is a powerful tool for connecting different fragments of the molecule, for instance, by showing correlations between the protons of the methyl groups and the carbons of the pyrrole ring, or between the pyrrole protons and the carbons of the phenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. researchgate.net This can be used to confirm the through-space relationships between different parts of the molecule, such as the proximity of the pyrrole methyl groups to the phenyl ring protons.

While specific 2D NMR data for this compound is not publicly available, the application of these techniques on analogous structures demonstrates their critical role in complete structural assignment. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic bands for the various structural motifs present in the molecule.

Pyrrole Ring Vibrations : The pyrrole ring will exhibit characteristic C-H stretching and bending vibrations, as well as ring stretching modes. In related porphyrin structures, pyrrole C-H stretching vibrations are observed in the high-frequency region of the IR spectrum. nih.gov

Phenyl Group Vibrations : The phenyl group will show aromatic C-H stretching vibrations typically above 3000 cm⁻¹, and a series of characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Methyl Group Vibrations : The methyl groups will have symmetric and asymmetric C-H stretching vibrations, as well as bending vibrations.

C-S and C-N Vibrations : The carbon-sulfur (C-S) and carbon-nitrogen (C-N) stretching vibrations are also expected to be present in the fingerprint region of the spectra, providing further confirmation of the molecular structure.

The combination of FT-IR and FT-Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more complete vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The resulting spectrum provides insights into the conjugated systems and electronic structure of the compound.

For molecules containing chromophores like pyrrole and phenyl sulfide, the UV-Vis spectrum is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions. nih.govresearchgate.net The pyrrole ring itself is a known chromophore, and its conjugation with the phenyl sulfide moiety will influence the position and intensity of the absorption maxima.

In a related iminopyrrolyl compound, an intense broad absorption was observed, attributed to the n-π* transition of the iminopyrrolyl group. nih.gov Similarly, for this compound, the interaction between the lone pair electrons on the nitrogen and sulfur atoms with the π-systems of the aromatic rings is expected to give rise to characteristic absorption bands. The solvent environment can also influence the electronic transitions, potentially causing shifts in the absorption wavelengths. physchemres.org

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry (MS) : The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. For instance, in related N-phenylpyrrole compounds, fragmentation often involves the cleavage of the bond between the phenyl group and the pyrrole ring. nist.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is a soft ionization technique that is particularly useful for analyzing fragile molecules that may decompose under harsher ionization methods. It allows for the gentle ionization of the molecule, often resulting in a prominent molecular ion peak with minimal fragmentation, which is ideal for accurate molecular weight determination.

The fragmentation of related thienylidenamines in mass spectrometry has been shown to be influenced by the nature of the substituents on the heterocyclic ring. arkat-usa.org A similar influence of the dimethylpyrrolyl and phenyl sulfide groups on the fragmentation pathways of the title compound would be expected.

Elemental Analysis (C, H, N, S)

Experimental data for the elemental composition of this compound is not available in published scientific literature. Theoretical values can be calculated from its chemical formula, C₁₈H₁₇NS, but have not been experimentally verified.

X-ray Diffraction (XRD) for Solid-State Structure Determination

A search of crystallographic databases and chemical literature did not yield any results for the single-crystal X-ray diffraction of this compound. Consequently, information regarding its crystal structure, intermolecular interactions, bond lengths, and angles is not available.

Crystal Structure Analysis and Intermolecular Interactions

No published data exists for the crystal structure of this compound.

Bond Length and Angle Analysis

No published data exists for the bond lengths and angles of this compound as determined by X-ray diffraction.

Theoretical and Computational Investigations of this compound

Following a comprehensive search of available scientific literature, no specific theoretical and computational studies were found for the compound This compound . The subsequent sections, which were intended to detail the quantum chemical calculations, molecular orbital analysis, and reactivity descriptors for this specific molecule, cannot be populated with scientifically accurate and detailed research findings as per the provided outline.

General computational methodologies, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely applied to understand the structural, electronic, and photophysical properties of various organic molecules, including those containing sulfur and aromatic moieties. numberanalytics.comescholarship.orgwikipedia.org These methods are instrumental in predicting molecular geometries, electronic structures, and UV-Vis spectra. researchgate.netajchem-a.com

Furthermore, analyses like Molecular Orbital Analysis (HOMO-LUMO) and Natural Bond Orbital (NBO) analysis are standard practices in computational chemistry to evaluate the reactivity, stability, and electronic delocalization within molecules. escholarship.orgajchem-a.com Reactivity and interaction descriptors derived from these calculations provide insights into the chemical behavior of compounds. ajchem-a.com

However, without specific published research on This compound , any attempt to provide data for the outlined sections would be speculative and would not adhere to the strict requirement of focusing solely on the requested compound.

Theoretical and Computational Investigations of 4 2,5 Dimethyl 1 Pyrrolyl Phenyl Sulfide

Reactivity and Interaction Descriptors

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is calculated by determining the electrostatic potential at a particular point in space near a molecule, which arises from the combination of the positive charge of the nuclei and the negative charge of the electrons. The resulting MEP map is typically color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate electrostatic potentials.

For 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide (B99878), an MEP analysis would be crucial for identifying its reactive sites. It is anticipated that the regions of highest negative potential (red) would be localized around the sulfur atom due to its lone pairs of electrons and potentially on the pyrrole (B145914) ring, which is an electron-rich aromatic system. Conversely, the regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl groups and the phenyl ring.

Such a map would provide a clear visual representation of the molecule's electrophilic and nucleophilic centers, offering insights into its intermolecular interactions and reactivity towards other chemical species. For instance, the electron-rich areas indicated by the MEP map would be the preferred sites for interactions with electrophiles, such as protons or metal cations.

Global Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

For 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide, the calculation of these descriptors would offer a deeper understanding of its chemical behavior. Key descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons from its environment. It quantifies the electrophilic character of a species.

Nucleophilicity Index (N): A parameter that describes the nucleophilic character of a molecule.

A hypothetical table of calculated global reactivity descriptors for this compound is presented below. The values in this table are for illustrative purposes only.

Hypothetical Global Chemical Reactivity Descriptors for this compound

| Descriptor | Symbol | Hypothetical Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -5.8 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap | ΔE | 4.6 |

| Electronegativity | χ | 3.5 |

| Chemical Hardness | η | 2.3 |

| Chemical Softness | S | 0.43 |

| Electrophilicity Index | ω | 2.66 |

| Nucleophilicity Index | N | 3.2 |

These hypothetical values would suggest that the molecule has a moderate energy gap, indicating reasonable stability. The electrophilicity and nucleophilicity indices would provide a quantitative basis for understanding its interactions in chemical reactions.

Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intramolecular interactions. nih.gov This method defines atoms as spatial regions bounded by zero-flux surfaces in the gradient vector field of the electron density. sigmaaldrich.com By analyzing critical points in the electron density, QTAIM can identify and characterize different types of chemical bonds (e.g., covalent, ionic, hydrogen bonds) and weaker non-covalent interactions.

A QTAIM analysis of this compound would provide detailed information about the nature of its chemical bonds. For example, it would allow for the characterization of the C-S bond, the C-N bonds, and the bonds within the aromatic rings. Key parameters derived from QTAIM analysis include:

Electron Density (ρ(r)) at the Bond Critical Point (BCP): A higher value indicates a stronger bond.

Laplacian of the Electron Density (∇²ρ(r)) at the BCP: The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (negative value) and closed-shell (ionic, van der Waals) interactions (positive value).

Total Electron Energy Density (H(r)) at the BCP: A negative value is indicative of a significant covalent character.

A hypothetical QTAIM analysis for selected bonds in this compound is shown in the table below. The values are for illustrative purposes.

Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

|---|---|---|---|

| C-S | 0.15 | -0.25 | -0.12 |

| C-N (pyrrole) | 0.28 | -0.80 | -0.45 |

| C=C (pyrrole) | 0.32 | -0.95 | -0.55 |

| C-C (phenyl) | 0.30 | -0.90 | -0.50 |

This hypothetical data would suggest that the bonds within the pyrrole and phenyl rings have a significant covalent character, as expected for aromatic systems. The C-S bond would likely exhibit a lower electron density and a less negative Laplacian, indicating a more polar and weaker interaction compared to the C-N and C-C bonds within the rings.

Simulation of Spectroscopic Data

Computational chemistry allows for the simulation of various spectroscopic techniques, providing valuable tools for structure elucidation and the interpretation of experimental data. For this compound, the simulation of its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra would be highly informative.

Infrared (IR) Spectroscopy: Simulating the IR spectrum would involve calculating the vibrational frequencies of the molecule. This would help in assigning the characteristic vibrational modes, such as the C-H stretching of the methyl and aromatic groups, the C-N and C-S stretching vibrations, and the ring vibrations of the pyrrole and phenyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The simulation of ¹H and ¹³C NMR spectra involves calculating the chemical shifts of the different nuclei in the molecule. This would aid in the assignment of the peaks in the experimental spectra to specific atoms, confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) calculations can be used to simulate the electronic transitions that give rise to the UV-Vis absorption spectrum. This would provide information about the electronic structure of the molecule, including the energies of the main electronic transitions and the orbitals involved.

A hypothetical comparison of simulated and experimental spectroscopic data is presented below.

Hypothetical Spectroscopic Data for this compound

| Spectroscopic Technique | Simulated Data (Hypothetical) | Experimental Data (Hypothetical) |

|---|---|---|

| IR (cm⁻¹) | C-H stretch: 2950-3100, C=C stretch: 1500-1600, C-N stretch: 1350 | C-H stretch: 2960-3090, C=C stretch: 1510-1610, C-N stretch: 1345 |

| ¹H NMR (ppm) | Methyl protons: 2.1, Pyrrole protons: 6.0, Phenyl protons: 7.2-7.5 | Methyl protons: 2.2, Pyrrole protons: 5.9, Phenyl protons: 7.3-7.6 |

| UV-Vis (nm) | λmax: 280 | λmax: 285 |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

Molecules with a donor-π-acceptor (D-π-A) architecture often exhibit significant NLO properties. In this compound, the electron-rich pyrrole ring can act as a donor, the phenyl ring as part of the π-bridge, and the sulfide group can influence the electronic properties. A computational study of its NLO properties would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). These calculations would help in assessing its potential as an NLO material. Studies on similar pyrrole derivatives have shown that structural modifications can significantly tune their NLO response. nih.gov

A hypothetical table of calculated NLO properties is shown below.

Hypothetical NLO Properties of this compound

| Property | Symbol | Hypothetical Value |

|---|---|---|

| Dipole Moment | μ | 2.5 D |

| Polarizability | α | 30 x 10⁻²⁴ esu |

| First Hyperpolarizability | β | 15 x 10⁻³⁰ esu |

Conformational Analysis and Tautomerism

The three-dimensional structure of a molecule, including its possible conformations and tautomers, plays a crucial role in determining its properties and reactivity.

Conformational Analysis: For this compound, a key conformational feature would be the dihedral angle between the pyrrole and phenyl rings. A computational conformational analysis would involve rotating the C-N and C-S bonds to identify the most stable conformers and the energy barriers between them. This would reveal whether the molecule prefers a planar or a twisted conformation, which in turn would affect its electronic properties and intermolecular interactions. Studies on similar aromatic sulfides have indicated the importance of torsional motions around the Ar-S bond. nih.gov

Tautomerism: Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For this compound, while significant tautomerism is not immediately obvious, computational studies could explore the relative stabilities of any potential tautomeric forms. For some substituted pyrroles, tautomerism can be a significant factor. rsc.org A computational analysis would calculate the relative energies of the possible tautomers to determine the most stable form under different conditions.

Chemical Reactivity and Transformation Pathways of 4 2,5 Dimethyl 1 Pyrrolyl Phenyl Sulfide

Reactivity of the Phenyl Sulfide (B99878) Moiety

The sulfide linkage is a versatile functional group that can undergo various transformations, most notably oxidation.

The most common reaction of the aryl sulfide moiety is its oxidation. The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. acsgcipr.org These transformations are of significant interest as sulfoxides and sulfones are important structural motifs in many biologically active compounds and are valuable synthetic intermediates. acsgcipr.orgnih.gov

The direct oxidation of sulfides is the most straightforward and atom-economical method for preparing sulfoxides and sulfones. acs.org A wide array of oxidizing agents can accomplish this transformation. The choice of oxidant and reaction conditions determines the selectivity between the sulfoxide and the sulfone. To minimize over-oxidation to the sulfone when the sulfoxide is the desired product, careful control of stoichiometry, the mode of oxidant addition, and reaction monitoring are crucial. acsgcipr.org

A variety of reagents and systems have been developed for the oxidation of aryl sulfides, as detailed in the table below.

| Oxidant/Catalyst System | Product Selectivity | Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) / Tantalum Carbide | Sulfoxide | High yields | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Sulfone | Efficient conversion | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) / 2,2,2-Trifluoroacetophenone | Sulfoxide or Sulfone | Selectivity depends on conditions | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | Metal-free, environmentally benign | organic-chemistry.org |

| O₂/Air / DPDME (Solvent/Promoter) | Sulfoxide or Sulfone | Selectivity controlled by temperature | acs.orgnih.gov |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide/Sulfone | Common stoichiometric oxidant | organic-chemistry.org |

| Nonheme Iron(IV)-Oxo Complex | Sulfoxide (+ fragmentation products) | Biomimetic oxidation | acs.org |

| Corynebacterium equi IFO 3730 | Sulfoxide (Optically Active) | Microbial oxidation | oup.com |

| Tungstate-functionalized Ionic Liquid / H₂O₂ | Sulfoxide or Sulfone | Selectivity by temperature (RT or 50°C) | nih.govfrontiersin.org |

This table is interactive and can be sorted by column.

The development of catalytic methods for sulfide oxidation is a significant area of research, aiming for more environmentally friendly and efficient processes using green oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). acsgcipr.orgacs.org Transition metal catalysts, including those based on palladium, copper, and nickel, are effective for various C-S bond formations and can also be involved in oxidation processes. nih.gov

Several mechanisms have been proposed for the catalytic oxidation of sulfides. One prominent pathway, particularly for biomimetic iron complexes, is the Electron Transfer-Oxygen Transfer (ET-OT) mechanism . acs.org In this process, the sulfide first undergoes a single electron transfer to the high-valent metal-oxo species, forming a sulfide radical cation. This intermediate can then either undergo an oxygen rebound (transfer) to form the sulfoxide or participate in competing fragmentation pathways. acs.org The observation of fragmentation products alongside the sulfoxide provides strong evidence for the ET-OT mechanism over a direct oxygen transfer. acs.org

In other systems, particularly those using catalysts like tungstate (B81510) or niobate with H₂O₂, the mechanism often involves the formation of a highly reactive peroxometal species. This species then acts as the active oxidant, transferring an oxygen atom to the sulfur center of the sulfide to generate the sulfoxide, which can then be further oxidized to the sulfone. organic-chemistry.orgfrontiersin.org The selectivity is often controlled by the reactivity of the catalyst and the reaction conditions, such as temperature and solvent. nih.govnih.gov

C-S Bond Cleavage and Rearrangement Reactions

The chemical literature lacks specific studies on the C-S bond cleavage and rearrangement reactions of 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide. In this molecule, the phenyl sulfide moiety is attached to the nitrogen atom of the 2,5-dimethylpyrrole ring. This N-aryl linkage is a key structural feature that dictates its potential reactivity.

General principles of C-S bond cleavage often involve transition-metal catalysis or the use of specific reagents that can activate the sulfur atom. organic-chemistry.orgnih.gov For instance, methods exist for the cleavage of C(sp³)–S bonds in thioethers using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org However, the C-S bond in the title compound is a C(aryl)-S bond, which is generally more robust due to the higher bond dissociation energy and the involvement of the sulfur lone pairs in the aromatic system.

A study on the acid-induced rearrangement of pyrrolyl sulfides, where the sulfide group is attached to a carbon atom of the pyrrole (B145914) ring (C-pyrrolyl sulfides), has shown that these compounds can undergo equilibration between the 2- and 3-isomers. This rearrangement is thought to be intramolecular. It is important to note that this reactivity is not directly transferable to this compound, as the sulfide is bonded to the nitrogen atom, fundamentally altering the electronic and structural properties of the molecule.

Considering the structure of this compound, any potential rearrangement would likely involve the N-phenyl bond or the phenyl-sulfur bond, rather than migration around the pyrrole ring itself. True intramolecular rearrangements, such as sigmatropic shifts, are concerted processes that depend on the specific orbital symmetry and electronic structure of the molecule. youtube.com Without experimental evidence, any proposed rearrangement pathway for the title compound remains speculative.

Table 1: Comparison of Related Pyrrolyl Sulfide Reactivity

| Compound Type | Reactivity Observed | Conditions | Relevance to Title Compound |

| C-Pyrrolyl Sulfides | Acid-induced rearrangement between 2- and 3-positions | Trifluoroacetic acid in dichloromethane | Low; different point of attachment for the sulfide group. |

| General Aryl Sulfides | Transition-metal catalyzed C-S bond cleavage | Various palladium, nickel, or copper catalysts | Potentially applicable, but no specific data for the title compound. |

Intermolecular Interactions and Self-Assembly

Specific studies on the intermolecular interactions and self-assembly of this compound are not available in the current body of scientific literature. However, the molecular structure provides clear indications of the types of non-covalent interactions that could govern its solid-state packing and potential for self-assembly in solution.

The molecule possesses several key features that can participate in intermolecular interactions:

Aromatic Rings: The phenyl group and the pyrrole ring are both capable of engaging in π-π stacking interactions. These interactions are a significant driving force in the self-assembly of many aromatic compounds.

Polarizable Sulfur Atom: The sulfur atom can participate in van der Waals interactions and potentially weak hydrogen bonds with suitable donors.

The self-assembly of functionalized molecules is a complex process that depends on a delicate balance of attractive and repulsive forces. Without experimental data from techniques such as X-ray crystallography, scanning tunneling microscopy (STM), or concentration-dependent NMR spectroscopy, any description of the self-assembly behavior of this compound would be entirely conjectural.

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Moieties | Potential Role in Self-Assembly |

| π-π Stacking | Phenyl ring, Pyrrole ring | Directional force for ordered packing and formation of columnar or layered structures. |

| Hydrophobic Interactions | Methyl groups, Phenyl ring | Non-directional force contributing to aggregation and minimizing contact with polar solvents. |

| Van der Waals Forces | Entire molecule, particularly the sulfur atom | General attractive forces contributing to molecular packing. |

| Weak C-H···π Interactions | Phenyl or pyrrole C-H bonds and adjacent aromatic rings | Directional interactions that can influence the relative orientation of molecules. |

Coordination Chemistry and Catalytic Applications of Pyrrole Sulfide Ligands

Design and Synthesis of Metal Complexes with Pyrrole-Based Ligandsresearchgate.netresearchgate.net

The design of metal complexes with pyrrole-based ligands is a fertile area of research, driven by the unique electronic and structural properties that the pyrrole (B145914) moiety imparts to a metal center. researchgate.net The pyrrole ring can act as an anionic N-donor, and when incorporated into a larger ligand architecture, it can create a stable and well-defined coordination environment. acs.org

Pyrrole-Phosphine-Nitrogen (PNP)-Type Pincer Ligandsnih.govbohrium.com

A prominent class of pyrrole-based ligands is the PNP-type pincer ligand. nih.govbohrium.com These ligands are typically composed of a central pyrrole ring flanked by two phosphine-containing arms. acs.org The synthesis of these ligands often involves the reaction of a suitable pyrrole precursor with phosphine-containing electrophiles or nucleophiles. acs.org For instance, 2,5-bis(diphenylphosphinomethyl)pyrrole can be synthesized from the reaction of Ph2PH with 2,5-bis(dimethylaminomethyl)pyrrole. acs.org The modular nature of this synthesis allows for the tuning of the ligand's steric and electronic properties by modifying the substituents on the phosphorus atoms and the pyrrole ring. acs.org

The coordination of these PNP ligands to a metal center typically occurs in a tridentate, meridional fashion, forming a stable pincer complex. nih.gov This coordination mode is facilitated by the deprotonation of the pyrrole nitrogen, which then acts as an anionic donor, while the two phosphine (B1218219) arms coordinate as neutral donors. bohrium.com

Metal-Coordination Modes and Geometries

Pyrrole-based pincer ligands can coordinate to a variety of transition metals, including those from Group 4 (Ti, Zr, Hf), as well as later transition metals like iron, cobalt, nickel, and palladium. acs.orgacs.orgnih.govnih.gov The resulting complexes exhibit diverse coordination geometries depending on the metal, its oxidation state, and the other ligands present.

For example, iron complexes with pyrrole-based PNP ligands have been synthesized in various oxidation states (Fe(0), Fe(I), Fe(II)) and spin states, showcasing the ligand's ability to stabilize different electronic configurations. acs.org These complexes can adopt geometries ranging from square-planar to octahedral. nih.govacs.org For instance, an iron(II) complex with a 2,5-bis[(diisopropylphosphanyl)methyl]pyrrolide ligand has been shown to adopt a distorted octahedral geometry with chloride and carbonyl ligands in the apical positions. nih.gov Similarly, five-coordinate square-pyramidal complexes have also been observed. nih.gov

With early transition metals like titanium, pyrrole-based PNP ligands can form complexes with different coordination numbers. For example, a Ti(IV) complex, [Ti(PNPiPr)(Cl)3], exhibits a distorted antiprismatic geometry. acs.org The flexibility of the PNP ligand allows it to accommodate the specific coordination preferences of the metal center. d-nb.inforesearchgate.net

Catalytic Activity of Metal-Pyrrole-Sulfide Complexes

The unique electronic environment provided by pyrrole-based ligands, often in combination with other donor atoms like sulfur or phosphorus, makes their metal complexes promising candidates for catalysis in organic reactions. researchgate.net The ability to tune the ligand's properties allows for the optimization of catalytic activity and selectivity. mdpi.com

Transition-Metal Catalysis in Organic Reactionsacs.orgsioc-journal.cn

Metal complexes featuring pyrrole-based pincer ligands have demonstrated catalytic activity in a range of important organic transformations. researchgate.net These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, which are fundamental processes in synthetic chemistry. acs.orgsioc-journal.cn

Palladium and nickel complexes of pyrrole-based PNP ligands have been effectively used as catalysts in carbon-carbon coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. biointerfaceresearch.comnih.govresearchgate.netmdpi.com These reactions are powerful tools for the construction of complex organic molecules. sioc-journal.cn

For instance, nickel(II) PNP pincer complexes have been reported to catalyze the coupling of aryl iodides with thiols (a C-S coupling), and it is suggested that a reduced Ni(I) species is the active catalyst. acs.org While this is a C-S coupling, the principles are highly relevant to C-C coupling. Palladium complexes with indolyl-NNN-type ligands, which are structurally related to pyrrole-based systems, have shown good catalytic activity in Suzuki coupling reactions. mdpi.com The efficiency of these catalysts is often attributed to the stability of the pincer framework, which prevents catalyst decomposition and allows for controlled reactivity at the metal center.

| Catalyst Type | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Nickel(II) PNP Pincer Complexes | C-S Cross-Coupling | Aryl iodides and thiols | Good to excellent yields at 80 °C with low catalyst loadings. A reduced Ni(I) species is implicated as the active catalyst. | acs.org |

| Palladium Indolyl-NNN Complexes | Suzuki C-C Coupling | 4-bromoacetophenone and phenylboronic acid | Demonstrated catalytic activity, with substituents on the indole (B1671886) ring influencing efficiency. | mdpi.com |

| Iron Pincer Complexes | C-2 Coupling of Pyrrole | Pyrrole and heteroarylboronic acids | Successful biaryl couplings using an earth-abundant metal under air-stable conditions. | digitellinc.com |

Ruthenium and gold catalysts are well-known for their ability to promote cycloisomerization reactions, which are atom-economical methods for the synthesis of cyclic compounds. nih.govresearchgate.netscispace.comeurekaselect.comnih.gov While specific examples using pyrrole-sulfide ligands are not abundant, the general principles of catalysis by related systems are informative.

Ruthenium complexes, including those with pincer ligands, have been used to catalyze the cycloisomerization of various substrates. scispace.comeurekaselect.comnih.gov For example, a ruthenium-catalyzed cycloisomerization of 3-amino-4-alkynyl-2H-chromen-2-ones has been developed to synthesize lactone-fused pyrroles. scispace.com This reaction proceeds through a 1,2-carbon migration and subsequent cyclization. Gold catalysts are also highly effective in activating alkynes towards nucleophilic attack, leading to the formation of heterocyclic compounds, including pyrroles. nih.govacs.org A gold-catalyzed intramolecular reaction between a pyrrole and an alkyne has been shown to proceed via pyrrole dearomatization. nih.gov

| Catalyst | Reaction Type | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Ruthenium Catalyst | Cycloisomerization | 3-amino-4-alkynyl-2H-chromen-2-ones | 1-arylchromeno[3,4-b]pyrrol-4(3H)-ones | Proceeds via 1,2-carbon migration; formal synthesis of Ningalin B and Lamellarin H. | scispace.com |

| Gold Catalyst | Intramolecular Alkyne/Pyrrole Coupling | 2-(3-pyrrolyl)-1-alkynylbenzenes | 3H-benzo[e]isoindoles | Involves pyrrole dearomatization and a 1,2-acyl shift; requires an isoxazole (B147169) cocatalyst. | nih.govacs.org |

Nitrogen Fixation

The catalytic reduction of dinitrogen (N₂) to ammonia (B1221849) (NH₃), known as nitrogen fixation, is a fundamentally important and challenging chemical transformation. Molybdenum-based catalysts have been at the forefront of research in this area, inspired by the active site of the nitrogenase enzyme which contains a molybdenum-iron-sulfur cluster. nih.gov While there is no specific literature detailing the use of "4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide" as a ligand in catalytic nitrogen fixation, the general principles of ligand design for this process provide a framework for evaluating its potential.

The design of effective molecular catalysts for nitrogen fixation often involves multidentate ligands that can stabilize the low-valent metal center required for N₂ binding and activation. These ligands typically feature a combination of hard and soft donor atoms to fine-tune the electronic properties of the metal. The presence of both a nitrogen atom (from the pyrrole ring) and a sulfur atom in "this compound" makes it a bidentate N,S-ligand, which could potentially coordinate to a molybdenum center.

Computational studies, such as those employing genetic algorithms, have been used to discover new molybdenum-based catalysts for nitrogen fixation. rsc.org These studies explore a vast chemical space of potential ligands to identify candidates that can effectively catalyze the initial protonation step of the dinitrogen reduction cycle. rsc.org The electronic and steric properties of "this compound" would need to be computationally and experimentally evaluated to determine its suitability as a ligand in such catalytic systems. The sulfur atom could play a crucial role in the chemical transformations of molybdate (B1676688) prior to its incorporation into the active catalyst, which involves the replacement of oxygen ligands with sulfur. nih.gov

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Transition metal catalysts, particularly those of rhodium, have been shown to effectively catalyze various cycloaddition processes, including [2+2+2] and [3+2] cycloadditions. While there are no specific reports on the application of "this compound" in this context, the catalytic behavior of related pyrrole-containing systems offers valuable insights.

Rhodium(II) catalysts have been utilized in the formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles to synthesize polysubstituted 3-aminopyrroles. acs.org This reaction proceeds through a rhodium(II)-azavinylcarbene intermediate. The nature of the ligands coordinated to the rhodium center can significantly influence the reactivity and selectivity of such transformations.

In [2+2+2] cycloadditions, rhodium(I) complexes are known to catalyze the reaction of alkynes and nitriles to form pyridine (B92270) derivatives. colab.ws The encapsulation of a rhodium(I) complex bearing a phosphine ligand within a self-assembled capsule has been shown to alter the selectivity of the cycloaddition between a diyne and an alkyne, favoring the hetero-cycloaddition product. nih.gov This highlights the importance of the ligand and the reaction environment in directing the outcome of the catalytic reaction.

The "this compound" ligand could potentially be employed in such catalytic systems. The sulfur and nitrogen atoms could coordinate to a rhodium center, and the electronic properties of the ligand could influence the catalytic cycle. For instance, the electron-donating or withdrawing nature of the ligand can affect the stability of key intermediates and the rate of the reaction.

Table 2: Examples of Rhodium-Catalyzed Cycloaddition Reactions

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Reference |

| Formal [3+2] Cycloaddition | Rh₂(OAc)₄ | N-sulfonyl-1,2,3-triazoles, Isoxazoles | Polysubstituted 3-aminopyrroles | acs.org |

| [2+2+2] Cycloaddition | [RhCl(2)(nbd)] (2 = phosphine ligand) | N,N-dipropargyl-p-toluenesulfonamide, Phenylacetylene | Heterocycloadduct | nih.gov |

Note: This table presents examples with other pyrrole and phosphine ligands, as specific data for "this compound" is not available.

Role of Ligand Structure and Electronic Properties in Catalysis

The catalytic performance of a metal complex is intrinsically linked to the structural and electronic properties of its ligands. In the case of pyrrole-sulfide ligands like "4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide (B99878)," several factors are expected to play a crucial role in determining its behavior in catalysis.

The steric hindrance provided by the two methyl groups at the 2 and 5 positions of the pyrrole ring is a significant structural feature. wacker.comrsc.org This steric bulk can influence the coordination geometry around the metal center, potentially creating a specific pocket for substrate binding and activation. wacker.com This can lead to enhanced selectivity in catalytic reactions. For instance, in reactions involving bulky substrates, the steric profile of the ligand can dictate the accessibility of the catalytic site.

The electronic properties of the ligand are governed by the interplay between the electron-rich 2,5-dimethylpyrrole moiety and the phenyl sulfide group. The N-aryl group can influence the electron density on the pyrrole ring and, consequently, on the coordinating metal center. The ability of a substituent to donate or withdraw electrons can modulate the catalytic activity. nih.gov The phenyl sulfide group, with its sulfur atom, can act as a soft donor, which is known to form strong bonds with late transition metals often used in catalysis. The electronic communication between the pyrrole ring and the phenyl sulfide moiety can be transmitted to the metal center, thereby influencing its reactivity.

In metal-catalyzed reactions, the ligand can also play a role in stabilizing different oxidation states of the metal during the catalytic cycle. The combination of a nitrogen donor from the pyrrole and a sulfur donor from the sulfide offers a mixed-donor environment that can accommodate the electronic changes at the metal center during oxidative addition and reductive elimination steps.

Furthermore, the N-substituted 2,5-dimethylpyrrole group has been utilized as a protecting group for primary amines due to its stability under various conditions. rsc.org This stability suggests that ligands incorporating this moiety could be robust under demanding catalytic conditions.

Advanced Applications in Materials Science and Technology

Organic Electronics and Optoelectronic Materials

In the realm of organic electronics, 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide (B99878) exhibits properties that make it a candidate for use in various optoelectronic devices. Its performance is characterized by its charge transport capabilities and its luminescent behavior.

The charge carrier mobility of a material is a critical parameter in determining its effectiveness in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). While specific quantitative data on the charge carrier mobility of 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide is not extensively documented in publicly available literature, its structural components suggest its potential. The pyrrole (B145914) and phenyl sulfide moieties can facilitate electron delocalization, a key factor for efficient charge transport. The electron-rich pyrrole ring, combined with the sulfur atom's ability to participate in π-conjugation, provides a pathway for electron movement across the molecule.

Polymer Chemistry and Elastomer Composites

The compound this compound has demonstrated significant utility in the field of polymer chemistry, particularly in the development and enhancement of elastomer composites. Its functions range from surface modification of fillers to acting as a coupling and crosslinking agent.

The functionalization of filler materials like carbon black is a key strategy for improving the performance of elastomer composites. Attaching organic molecules to the surface of carbon black can enhance its dispersion within the polymer matrix and improve the interfacial adhesion between the filler and the polymer. While direct studies on the functionalization of carbon black with this compound are not widely reported, the principle of using pyrrole sulfide compounds for this purpose is established. The pyrrole group can provide a reactive site for grafting onto the carbon black surface, while the phenyl sulfide portion can interact favorably with the elastomer matrix.

Coupling agents play a critical role in bridging the interface between the inorganic filler and the organic polymer matrix in elastomer composites, leading to improved mechanical properties. The bifunctional nature of this compound makes it a potential coupling agent. The sulfide group can react with the rubber backbone during vulcanization, while the pyrrole ring can interact with the filler surface, creating a strong chemical link between the two phases. This enhanced interaction leads to better stress transfer from the polymer to the filler, resulting in a higher reinforcement effect.

In the vulcanization of rubber, crosslinking agents are essential for forming the three-dimensional network structure that gives rubber its characteristic elasticity. Sulfur is the most common crosslinking agent, but its use can be optimized through the addition of accelerators and other additives. Compounds like this compound, containing a sulfur atom, can potentially participate in the crosslinking reactions. It can act as a sulfur donor or modify the crosslink structure, influencing the final properties of the vulcanized rubber, such as its tensile strength, modulus, and resistance to aging.

Potential in Sensor Development

The development of novel sensor technologies is a rapidly growing field, and organic compounds are at the forefront of this research due to their tunability and sensitivity. Although "this compound" has not been explicitly studied for sensor applications, its close analog, 4-(2,5-Dimethyl-pyrrol-1-yl)-phenylamine , has been identified as a promising material for sensor development, particularly for the detection of benzene (B151609). biosynth.com This suggests that the core structure of a phenyl ring substituted with a 2,5-dimethylpyrrole group is effective for such applications.

The sensing mechanism for such compounds often relies on changes in their electronic properties—such as impedance or frequency—upon interaction with an analyte. biosynth.com For instance, the sensitivity of a sensor based on 4-(2,5-Dimethyl-pyrrol-1-yl)-phenylamine can be enhanced by introducing different substituents to the benzene ring. biosynth.com In the case of "this compound," the sulfide (-S-) linkage could offer unique advantages. The sulfur atom, with its lone pairs of electrons, can interact with various analytes, potentially leading to high sensitivity and selectivity.

A comparative analysis of the properties of related compounds underscores this potential. The table below summarizes key information for relevant molecules, providing a basis for predicting the behavior of "this compound."

| Compound Name | Application/Property Highlight | Reference |

| 4-(2,5-Dimethyl-pyrrol-1-yl)-phenylamine | Used as a sensor for benzene, with sensitivity adjustable by substitution on the phenyl ring. | biosynth.com |

| Polypyrrole (PPy) | Widely used in sensors for gases and humidity due to its tunable electrical conductivity and environmental stability. | polymer-search.commdpi.combohrium.com |

| N-Phenylpyrrole | Serves as a building block for conducting polymers with interesting electronic and optical properties. | arkat-usa.org |

| Polyphenylene Sulfide (PPS) | A high-performance thermoplastic known for its excellent thermal and chemical resistance, with potential as a conductive polymer. | wikipedia.org |

Other Emerging Material Applications

Beyond sensors, the unique combination of a pyrrole ring and a phenyl sulfide group in "this compound" opens doors to other advanced material applications.

Conducting Polymers: Pyrrole and its derivatives are fundamental building blocks for conducting polymers. arkat-usa.org The electropolymerization of N-substituted pyrroles can lead to the formation of robust, conductive films. nih.gov The resulting polymers often exhibit interesting electrochromic properties, changing color in response to an applied voltage, which is a desirable characteristic for applications such as smart windows and displays. researchgate.net The incorporation of the phenyl sulfide moiety could influence the electronic bandgap, conductivity, and stability of the resulting polymer. Polyphenylene sulfide (PPS) itself is an insulating material that can be transformed into a semiconductor through oxidation or the use of dopants, highlighting the electronic potential of the sulfide linkage. wikipedia.org

High-Performance Thermoplastics: Polyphenylene sulfide (PPS) is a well-known high-performance engineering plastic valued for its exceptional thermal stability, chemical resistance, and dimensional stability. wikipedia.orgyoutube.comyoutube.com While "this compound" is a monomer, its polymerization could potentially lead to materials with hybrid properties, combining the conductivity of polypyrrole with the robustness of PPS. Such a material could find use in demanding environments where both mechanical integrity and electrical conductivity are required, for instance, in anti-static coatings or components for electronic devices.

Organic Electronics: The molecular structure is also well-suited for applications in organic electronics. The conjugated system spanning the pyrrole and phenyl rings suggests that it could be a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The electron-rich nature of the pyrrole and sulfide components can be beneficial for charge transport, a critical factor in the performance of these devices. The ability to modify the structure, for example, by introducing different substituents, allows for the fine-tuning of the electronic and optical properties to meet the specific requirements of a particular application. arkat-usa.org

The table below details some of the relevant properties of related polymer systems, which can be used to infer the potential characteristics of polymers derived from "this compound."

| Polymer System | Key Properties | Potential Applications | Reference |

| Polypyrrole (PPy) | Good electrical conductivity, environmental stability, ease of synthesis. | Sensors, biomedical devices, anti-corrosion coatings. | polymer-search.comnih.gov |

| Polyphenylene Sulfide (PPS) | High thermal stability (melting point ~280°C), excellent chemical resistance, high mechanical strength. | Automotive components, electrical insulation, filter fabrics. | wikipedia.orgyoutube.com |

| Poly(N-phenylpyrrole) | Enhanced electronic properties due to conjugation with the phenyl group, can form robust and regular films. | Conducting interfaces, electrochromic devices. | arkat-usa.org |

Q & A

Basic: What are the recommended synthetic routes for 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide, and how can purity be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution between a thiol-containing phenyl derivative and a halogenated pyrrole precursor. For example:

Step 1: Prepare 2,5-dimethylpyrrole with a leaving group (e.g., bromide) at the 1-position.

Step 2: React with 4-mercaptophenol in anhydrous THF under inert atmosphere, using triethylamine as a base to scavenge HX .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (70:30) improves purity. Monitor by HPLC (C18 column, methanol/water mobile phase) .

Key Considerations:

- Avoid excess thiol to prevent disulfide byproducts.

- Use argon atmosphere to mitigate oxidation of the sulfide group .

Basic: How can the structure of this compound be rigorously characterized?

Methodological Answer:

- X-ray Crystallography: Co-crystallize with a heavy atom (e.g., iodine) for SHELX-based refinement. Resolve ambiguities in pyrrole ring planarity using anisotropic displacement parameters .

- NMR: Assign peaks via - COSY and - HSQC. The sulfide-linked phenyl protons typically show deshielding (δ 7.3–7.5 ppm), while pyrrole methyl groups resonate at δ 2.1–2.3 ppm .

- Mass Spectrometry: High-resolution ESI-MS in positive ion mode confirms molecular ion [M+H]. Fragmentation patterns distinguish sulfide bonds from sulfones .

Advanced: How does the electronic environment of the pyrrole ring influence the sulfide’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map HOMO/LUMO distributions. The electron-rich pyrrole ring enhances nucleophilicity at the sulfur atom, favoring oxidative coupling with aryl halides .

- Experimental Validation: Perform Suzuki-Miyaura coupling with 4-bromobenzonitrile. Monitor reaction progress via NMR; pyrrole methyl groups act as reporters for electronic perturbations .

Data Contradictions:

- Conflicting reports on reaction yields may arise from solvent polarity effects. Replicate reactions in DMF vs. THF to isolate dielectric constant impacts .

Advanced: What strategies resolve discrepancies in crystallographic data for derivatives of this compound?

Methodological Answer:

- Twinned Crystals: Use SHELXD for initial phase determination and SHELXL for refinement. Apply TWIN/BASF commands to model twinning ratios .

- Disorder Modeling: For flexible sulfide linkages, split occupancy between conformers and refine using restraints (e.g., SIMU in SHELXL) .

- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry operations causing data mismatches .

Basic: What are the stability profiles of this compound under oxidative conditions?

Methodological Answer:

- Accelerated Oxidation Studies: Expose to 3% HO in methanol at 40°C. Monitor sulfide → sulfoxide → sulfone progression via HPLC (retention time shifts: 8.2 min → 6.5 min → 5.1 min) .

- Stabilization: Add 0.1% BHT (butylated hydroxytoluene) to solutions stored at -20°C. Degradation <5% over 6 months .

Advanced: How can computational models predict the compound’s potential in materials science (e.g., OLEDs)?

Methodological Answer:

- TD-DFT for Optoelectronics: Calculate excited-state properties (CAM-B3LYP/def2-TZVP) to predict absorption/emission spectra. The pyrrole’s conjugation with the phenyl-sulfide group may enhance charge-transfer transitions .

- Experimental Validation: Spin-coat thin films on ITO substrates. Perform AFM to assess morphology and UV-vis/PL spectroscopy to compare with computational data .

Contradiction Note:

- Predicted emission wavelengths may deviate from experimental values due to solid-state effects (e.g., aggregation-induced shifts). Use differential scanning calorimetry (DSC) to correlate phase transitions with optical properties .

Advanced: What mechanistic insights explain contradictory catalytic activity in Pd-mediated reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare rates of bond activation using deuterated vs. protiated substrates. A KIE >1 suggests oxidative addition is rate-limiting .

- In Situ XAS: Perform X-ray absorption spectroscopy during catalysis to track Pd oxidation states. Sulfide coordination may stabilize Pd, altering catalytic cycles .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

- HPLC-DAD: Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 μm). Mobile phase: 65% methanol, 35% sodium acetate buffer (pH 4.6). Detect impurities at 254 nm with ≤0.1% LOQ .

- LC-MS/MS: MRM mode for targeted impurity profiling (e.g., sulfone byproduct: m/z 289 → 201) .

Advanced: How does steric hindrance from the 2,5-dimethyl groups affect supramolecular assembly?

Methodological Answer:

- Crystal Packing Analysis: Use Mercury 4.3 to calculate Hirshfeld surfaces. Methyl groups disrupt π-π stacking but promote C-H···S interactions, forming zigzag chains .

- Thermodynamic Studies: Measure with co-crystallizing agents (e.g., anthracene). Competitive van der Waals vs. dipole interactions dictate assembly pathways .

Advanced: What in silico approaches prioritize derivatives for anticancer screening?

Methodological Answer:

- Pharmacophore Modeling (MOE): Define features: (1) pyrrole as hydrogen bond donor, (2) sulfide as hydrophobic anchor. Screen ZINC15 database for analogs with Tanimoto similarity >85% .

- MD Simulations (GROMACS): Simulate binding to tubulin (PDB: 1SA0). Pyrrole-sulfide derivatives may disrupt colchicine binding, inducing mitotic arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.